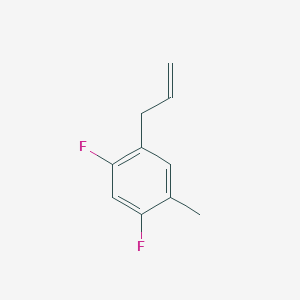
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is an aromatic compound with the molecular formula C₁₀H₁₀F₂. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:
Alkylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Allylation: The prop-2-en-1-yl group is added through a Heck reaction, where an allyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-en-1-yl group to a single bond, forming a propyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Applications De Recherche Scientifique
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can form strong hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluoro-2-methylbenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
1,5-Difluoro-2-methyl-4-(prop-1-en-1-yl)benzene: Similar structure but with a different position of the double bond, affecting its reactivity and interaction with other molecules.
1,5-Difluoro-2-methyl-4-(prop-2-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different chemical properties and reactivity.
Uniqueness
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and interaction capabilities. The presence of both fluorine atoms and the prop-2-en-1-yl group allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H10F2 |
|---|---|
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
1,5-difluoro-2-methyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2/c1-3-4-8-5-7(2)9(11)6-10(8)12/h3,5-6H,1,4H2,2H3 |
Clé InChI |
XRDVAZRIJFFUCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)F)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Bis(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13175323.png)
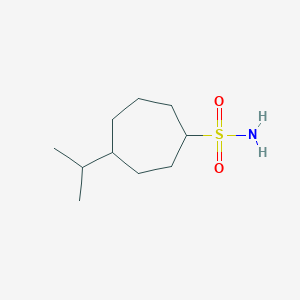
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13175339.png)
![6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13175347.png)
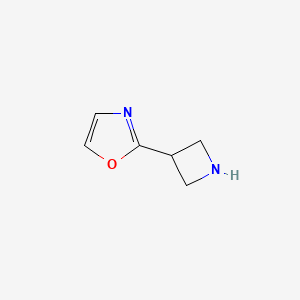
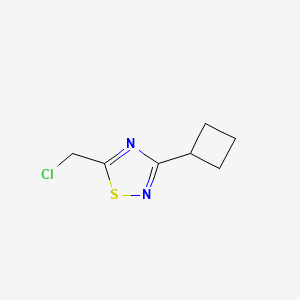

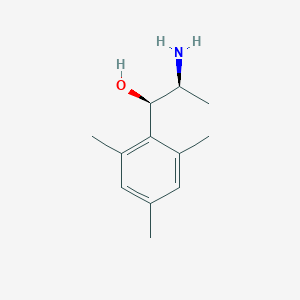
![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
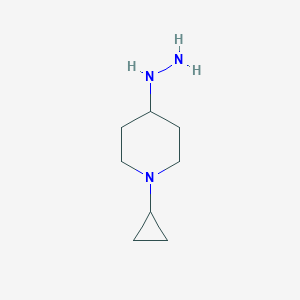
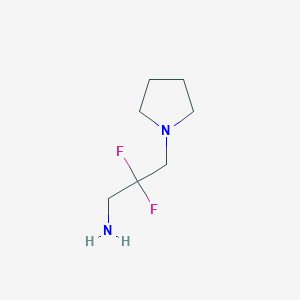
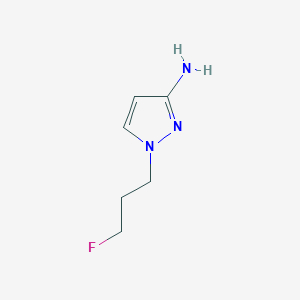
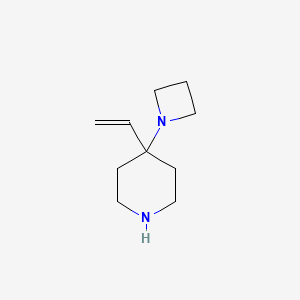
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
